1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-15-7-5-14(6-8-15)21-19-13-25-20-4-2-1-3-18(20)22(19)27(26-21)17-11-9-16(24)10-12-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDKXUKPDTUZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with 2-chloroquinoline under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Anticancer Activity
-
Mechanism of Action :
- Recent studies indicate that 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of topoisomerase enzymes, crucial for DNA replication and repair. In vitro assays have shown that this compound can effectively block topoisomerase IIα activity, similar to established chemotherapeutics like etoposide.
- Cytotoxicity Assays :
- Case Study :
Anti-inflammatory Activity
-
Mechanism of Action :
- The compound has been investigated for its anti-inflammatory properties through the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages. This suggests a potential role in modulating inflammatory responses by targeting key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Quantitative Structure-Activity Relationship (QSAR) :
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of topoisomerase IIα | Significant cytotoxicity against A549, MCF-7, HeLa cell lines |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | Modulation of nitric oxide production in macrophages |
Mechanism of Action
The mechanism of action of 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved may include inhibition of DNA synthesis, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 2: Anti-Inflammatory Activity of Selected Pyrazoloquinolines
Key Findings:
- Amino and Hydroxyl Groups: Compounds 2i and 2m demonstrate submicromolar IC₅₀ values, rivaling the positive control 1400W. This highlights the importance of hydrogen-bonding substituents in enhancing bioactivity .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data for Selected Compounds
Insights:
- The C=N stretch in pyrazolo[4,3-c]quinolines (~1605 cm⁻¹) is consistent across derivatives, confirming structural integrity .
- Melting points correlate with substituent bulk; bromophenyl derivatives (9b) exhibit higher melting points than chloro analogs .
Biological Activity
1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features a pyrazole ring fused with a quinoline structure, characterized by the presence of two 4-chlorophenyl substituents at the 1 and 3 positions of the pyrazole ring. This substitution pattern enhances its lipophilicity and interaction with biological membranes, which may play a crucial role in its biological activities.
The mechanism of action for 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its ability to interact with molecular targets such as enzymes and receptors. It can bind to active sites of these targets, inhibiting their activity and exerting biological effects. Specific pathways may include:
- Inhibition of DNA synthesis : The compound may intercalate into DNA, disrupting replication.
- Disruption of cell signaling pathways : It may interfere with signaling cascades critical for cell survival and proliferation.
- Induction of apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells .
Anti-inflammatory Activity
Research indicates that 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced RAW 264.7 cells, the compound demonstrated potent inhibition of nitric oxide (NO) production. This effect is primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .
Table 1: Anti-inflammatory Activity Data
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
| Positive Control (1400 W) | - | iNOS inhibitor |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound's ability to induce apoptosis in human cancer cell lines was highlighted in several experimental setups .
Table 2: Anticancer Activity Overview
| Cell Line | Treatment Concentration (µM) | Observed Effect |
|---|---|---|
| A549 (Lung) | 10 | Significant reduction in viability |
| MCF-7 (Breast) | 5 | Induction of apoptosis |
Case Studies
In one notable study, researchers synthesized various derivatives of pyrazolo[4,3-c]quinolines and evaluated their biological activities. Among these derivatives, 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline was identified as having superior anti-inflammatory effects compared to other analogs. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. What are the established synthetic protocols for 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline?
Methodological Answer: The compound is typically synthesized via cyclization reactions starting from precursors such as 2,4-dichloroquinoline-3-carbonitrile. Key steps include:
- Halogen Substitution: Reacting 2,4-dichloroquinoline-3-carbonitrile with hydrazine hydrate to introduce amino groups.
- Cyclization: Using acid or base catalysis to form the pyrazole ring fused to the quinoline core.
- Functionalization: Introducing 4-chlorophenyl groups via Ullmann coupling or nucleophilic aromatic substitution.
Yields range from 30–50%, with purification via column chromatography. Characterization relies on ¹H NMR (e.g., δ 7.13–8.61 ppm for aromatic protons) and elemental analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR: Identifies substituent patterns (e.g., splitting of aromatic protons at δ 7.13–8.61 ppm ).
- X-ray Diffraction: Resolves crystal packing and hydrogen-bonding networks (e.g., planar quinoline systems with r.m.s. deviations <0.02 Å ).
- Mass Spectrometry: Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 396–469 ).
Q. How is preliminary pharmacological activity assessed?
Methodological Answer:
- In vitro Assays: Screen for antimicrobial or anticancer activity using cell viability assays (e.g., IC₅₀ values against HeLa cells).
- Molecular Docking: Predict binding affinity to targets like kinases or DNA using software (e.g., AutoDock Vina) .
Advanced Research Questions
Q. How can unexpected intramolecular cyclization products be mitigated during synthesis?
Methodological Answer: Unexpected cyclization (e.g., formation of pyrazolo[3,4-b]quinolines) arises from halide participation. Mitigation strategies include:
Q. What computational methods validate the compound’s reactivity or pharmacophore model?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., binding to cytochrome P450) using AMBER or GROMACS.
- QSAR Modeling: Correlate substituent effects (e.g., 4-chlorophenyl vs. methoxy groups) with bioactivity .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions or impurities. Address via:
Q. What strategies optimize regioselectivity in functionalizing the pyrazoloquinoline core?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., -CN) at C-3 to bias electrophilic substitution at C-4.
- Catalytic Systems: Use Pd/Cu catalysts for cross-coupling at specific positions (e.g., Suzuki-Miyaura for aryl groups).
- Microwave-Assisted Synthesis: Enhance reaction specificity via controlled heating .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
